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Compound of Interest

Compound Name:
2-[2-(1h-Pyrazol-1-

yl)ethyl]piperidine

CAS No.: 1052680-10-0

Cat. No.: B1290089

Get Quote

Executive Summary: The "Non-Imidazole" Shift
The compound 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine represents a strategic "bioisostere" in

medicinal chemistry.[1] Historically, H3R ligands (like Immepip or Thioperamide) relied on an

imidazole ring to mimic histamine. However, imidazole causes severe CYP450 inhibition and

poor blood-brain barrier (BBB) penetration.[1]

This specific scaffold replaces the imidazole with a pyrazole (for metabolic stability) and links it

via an ethyl chain to a piperidine (the basic center).

Primary Advantage: Elimination of imidazole-associated hepatotoxicity and CYP interaction.

[1]

Primary Challenge: The N1-substitution on the pyrazole removes the hydrogen-bond donor

capability found in histamine, often requiring further substitution to regain nanomolar affinity.

[1]
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Structural & Pharmacological Comparison[2][3][4]
[5]
The following table contrasts the subject scaffold with its direct chemical ancestors and

competitors.

Table 1: Comparative Pharmacological Profile[1]

Feature

Subject Scaffold

(Pyrazole-
Ethyl-
Piperidine)

Immepip

(Imidazole-
Piperidine)

Betahistine

(Pyridine-
Ethyl-Amine)

Pitolisant

(Piperidine-
Ether-Phenyl)

Core Aromatic
1H-Pyrazole (N1-

linked)

Imidazole (C4-

linked)

Pyridine (C2-

linked)

Chlorophenyl

(Ether linked)

Linker
Ethyl (

)
Ethyl/Propyl

Ethyl (

)

Propyl-Ether (

)

Basic Center
Piperidine

(Cyclic)

Piperidine

(Cyclic)

Methylamine

(Acyclic)

Piperidine

(Cyclic)

H3R Affinity (

)

Moderate (6.0 -

7.5)*

High (> 9.[1][2]

[3]0)
Low (< 5.0)

High (8.5 - 9.

[1]0)

CYP Inhibition
Low (Clean

Profile)

High (Inhibits

CYP3A4)
Negligible Low

BBB Penetration High (Lipophilic) Moderate (Polar) High High

Mechanism
Antagonist/Invers

e Agonist
Agonist Weak Antagonist Inverse Agonist

*Note: Affinity varies based on substituents on the piperidine ring.[4][3] The unsubstituted

scaffold acts as a "fragment" with moderate affinity, often optimized by adding lipophilic tails.

Mechanistic Insight: The "N1-Linkage" Factor
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In histamine, the imidazole ring can tautomerize (switch hydrogen position), allowing it to act as

both a proton donor and acceptor.[1]

The Subject Scaffold: The ethyl group is attached to the N1 of the pyrazole. This "locks" the

ring, preventing tautomerism. Consequently, this scaffold relies entirely on the piperidine

nitrogen to anchor to the receptor's Aspartate residue (Asp3.32), while the pyrazole provides

hydrophobic interaction rather than hydrogen bonding.

Visualizing the Structure-Activity Relationship (SAR)
[1]
The diagram below illustrates the logic flow for optimizing this scaffold from the native

histamine structure.
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Native Histamine
(High Affinity, Rapid Metabolism)

Problem: Imidazole Ring
Causes CYP Inhibition & Toxicity

 Drug Dev Barrier

Strategy: Bioisosteric Replacement

Target Scaffold:
2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

 Replace Imidazole w/ Pyrazole
Replace Amine w/ Piperidine

Optimization:
Piperidine acts as Basic Anchor
Pyrazole acts as Lipophilic Cap

 Mechanism

Result:
Metabolically Stable

Good CNS Entry
Moderate Affinity (Needs Substitution)

Click to download full resolution via product page

Figure 1: SAR evolution from Histamine to the Pyrazole-Piperidine scaffold, highlighting the

shift from potency (imidazole) to safety (pyrazole).

Experimental Protocols
To validate the performance of this scaffold against analogs, the following protocols are

recommended. These ensure self-validating results by including positive controls
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(Thioperamide).[1]

Protocol A: Synthesis via Nucleophilic Substitution (The
"Click" Alternative)
Rationale: N1-alkylation of pyrazole is regioselective and cleaner than imidazole alkylation.[1]

Reagents: 1H-Pyrazole (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), Piperidine (excess),

(base), Acetonitrile (solvent).

Step 1 (Linker Attachment):

Dissolve 1H-pyrazole in acetonitrile with

.[1]

Add 1-bromo-2-chloroethane dropwise at reflux (80°C) for 12h.

Checkpoint: Monitor TLC for disappearance of pyrazole.

Isolate 1-(2-chloroethyl)-1H-pyrazole.

Step 2 (Amination):

Dissolve the chloro-intermediate in DMF.[1]

Add Piperidine (2.0 eq) and NaI (catalytic, Finkelstein condition).

Heat to 90°C for 6-8h.

Purification:

Extract with EtOAc/Water. Dry organic layer (

).

Flash chromatography (DCM:MeOH 95:5).

Validation: 1H NMR should show the ethyl linker as two distinct triplets at
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~4.3 and ~2.7 ppm.[1]

Protocol B: H3 Receptor Binding Assay (Competition)
Rationale: Determines

to assess if the pyrazole substitution maintains affinity compared to imidazole.

Membrane Prep: Use CHO-K1 cells stably expressing human H3R.[1] Homogenize in ice-

cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

Radioligand:

-methylhistamine (

nM).[1]

Incubation:

Total Binding: Membrane + Radioligand (2 nM).

Non-Specific Binding (NSB): Add 10

M Thioperamide (saturating concentration).

Test Compounds: Add 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine at concentrations

to

M.

Procedure:

Incubate for 60 min at 25°C (Equilibrium).

Terminate via rapid filtration over GF/B filters (pre-soaked in 0.3% polyethylenimine to

reduce binding to filter).

Analysis:

Count radioactivity (CPM) via liquid scintillation.
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Calculate

using non-linear regression (GraphPad Prism).

Convert to

using Cheng-Prusoff equation:

.

Critical Analysis & Recommendations
When to use this scaffold?

Use 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine when your lead compound (imidazole-based)

shows hepatotoxicity or rapid clearance.[1] This scaffold serves as a robust "starting block"

for Fragment-Based Drug Design (FBDD).[1]

Avoid if you require picomolar affinity immediately.[1] The unsubstituted pyrazole is often too

small to fill the hydrophobic pocket of the H3 receptor completely; it usually requires adding a

phenyl or alkyl group to the piperidine ring (e.g., a biphenyl-piperidine moiety) to match the

potency of Pitolisant.

Final Verdict
The 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine scaffold is a metabolic stabilizer.[1] While it

sacrifices some intrinsic affinity compared to the native imidazole of histamine, it provides a

"clean" slate for medicinal chemistry optimization, free from the CYP inhibition liabilities that

plagued early H3 antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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